4-Ethyl-5-(((4-methoxyphenyl)amino)methyl)-4H-1,2,4-triazole-3-thiol

Catalog No.
S12207455
CAS No.
M.F
C12H16N4OS
M. Wt
264.35 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Ethyl-5-(((4-methoxyphenyl)amino)methyl)-4H-1,2,...

Product Name

4-Ethyl-5-(((4-methoxyphenyl)amino)methyl)-4H-1,2,4-triazole-3-thiol

IUPAC Name

4-ethyl-3-[(4-methoxyanilino)methyl]-1H-1,2,4-triazole-5-thione

Molecular Formula

C12H16N4OS

Molecular Weight

264.35 g/mol

InChI

InChI=1S/C12H16N4OS/c1-3-16-11(14-15-12(16)18)8-13-9-4-6-10(17-2)7-5-9/h4-7,13H,3,8H2,1-2H3,(H,15,18)

InChI Key

CDKVTISHELSJGW-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=NNC1=S)CNC2=CC=C(C=C2)OC

4-Ethyl-5-(((4-methoxyphenyl)amino)methyl)-4H-1,2,4-triazole-3-thiol is a chemical compound characterized by its unique structure, which includes a triazole ring and a thiol functional group. Its molecular formula is C12H16N4OSC_{12}H_{16}N_{4}OS, and it has a molecular weight of approximately 264.35 g/mol. The compound is notable for the presence of both a methoxyphenyl group and a thiol group, which are known to contribute to various biological activities and chemical reactivity .

Typical of thiol and triazole functionalities. Thiols are known to undergo oxidation to form disulfides and can also participate in nucleophilic substitutions. The triazole ring can engage in cycloaddition reactions and can act as a ligand in coordination chemistry. Additionally, the methoxy group can undergo electrophilic substitution reactions, making this compound versatile for further chemical modifications .

4-Ethyl-5-(((4-methoxyphenyl)amino)methyl)-4H-1,2,4-triazole-3-thiol exhibits significant biological activity, particularly in antimicrobial and anti-inflammatory contexts. Compounds within the triazole class are often explored for their efficacy against various pathogens, including bacteria and fungi. Preliminary studies suggest that this compound may have potential as an anti-tubercular agent due to its structural similarities to other effective triazoles. The thiol group may also contribute antioxidant properties, enhancing its therapeutic potential .

The synthesis of 4-Ethyl-5-(((4-methoxyphenyl)amino)methyl)-4H-1,2,4-triazole-3-thiol typically involves the following steps:

  • Formation of the Triazole Ring: The initial step generally involves the reaction of hydrazine derivatives with appropriate carbonyl compounds to form the triazole structure.
  • Introduction of the Methoxyphenyl Group: This can be achieved through nucleophilic substitution reactions where a methoxyphenyl halide reacts with the triazole intermediate.
  • Thiol Functionalization: The thiol group can be introduced via thiolation reactions using suitable sulfur sources.

These methods allow for the construction of the desired compound while maintaining its structural integrity .

The applications of 4-Ethyl-5-(((4-methoxyphenyl)amino)methyl)-4H-1,2,4-triazole-3-thiol are diverse:

  • Pharmaceuticals: Due to its antimicrobial properties, it has potential use in developing new antibiotics or antifungal agents.
  • Agriculture: It may be explored as a fungicide or herbicide due to its biological activity against plant pathogens.
  • Research: This compound serves as a valuable tool in biochemical studies related to enzyme inhibition or as a model for drug design .

Interaction studies have shown that 4-Ethyl-5-(((4-methoxyphenyl)amino)methyl)-4H-1,2,4-triazole-3-thiol can effectively bind to various biological targets. Computational modeling suggests that it may interact with key enzymes involved in pathogen metabolism, potentially inhibiting their activity. Such interactions are critical for understanding its mechanism of action and optimizing its efficacy against target diseases .

Several compounds share structural similarities with 4-Ethyl-5-(((4-methoxyphenyl)amino)methyl)-4H-1,2,4-triazole-3-thiol. Below is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaUnique Features
5-(4-Methoxyphenyl)-4H-1,2,4-triazole-3-thiolC10H10N2OSC_{10}H_{10}N_{2}OSLacks ethyl substitution on the triazole ring
4-Amino-5-(4-fluoro-3-phenoxyphenyl)-4H-1,2,4-triazole-3-thiolC_{15}H_{14FN_{3}OSContains fluorine substituent enhancing biological activity
5-Ethyl-5-(2-methoxyphenyl)-4H-1,2,4-triazole-3-thiolC_{12}H_{16}N_{2}OSEthyl group alters lipophilicity compared to the methoxy group

The unique combination of the methoxyphenyl amine moiety and the ethyl substitution on the triazole ring distinguishes 4-Ethyl-5-(((4-methoxyphenyl)amino)methyl)-4H-1,2,4-triazole-3-thiol from these similar compounds. This structural configuration may enhance its pharmacological profile and broaden its applicability in medicinal chemistry .

The compound 4-ethyl-5-(((4-methoxyphenyl)amino)methyl)-4H-1,2,4-triazole-3-thiol belongs to the subclass of 4H-1,2,4-triazole-3-thiol derivatives, distinguished by specific substituents at the 4-, 5-, and 3-positions of the triazole ring.

Core Structural Features

  • 4-position: An ethyl group (-CH₂CH₃) is bonded to the nitrogen atom at position 4. This alkyl substitution influences lipophilicity and steric bulk, affecting molecular interactions.
  • 5-position: A ((4-methoxyphenyl)amino)methyl group (-CH₂NHC₆H₄OCH₃) is attached to the carbon at position 5. This substituent introduces aromaticity, hydrogen-bonding capability, and electron-donating effects via the methoxy group.
  • 3-position: A thiol (-SH) group provides redox activity and metal-chelating properties, critical for biological and catalytic applications.

Comparative Analysis of Analogues

Table 1 highlights structural variations among representative 4H-1,2,4-triazole-3-thiol analogues, emphasizing substituent diversity and its impact on properties.

Table 1: Structural Comparison of 4H-1,2,4-Triazole-3-thiol Analogues

Compound Name4-Position Substituent5-Position Substituent3-Position GroupMolecular FormulaReference
4-Ethyl-5-(((4-methoxyphenyl)amino)methyl)-4H-1,2,4-triazole-3-thiolEthyl (-CH₂CH₃)((4-Methoxyphenyl)amino)methyl-SHC₁₃H₁₇N₅OSTarget
4-Allyl-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiolAllyl (-CH₂CH=CH₂)3-Methylphenyl-SHC₁₂H₁₃N₃S*
4-Ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiolEthyl4-Methoxyphenyl-SHC₁₁H₁₃N₃OS
4-((4-Methoxybenzylidene)amino)-5-methyl-4H-1,2,4-triazole-3-thiol(4-Methoxybenzylidene)aminoMethyl-SHC₁₁H₁₂N₄OS

*Excluded per source restrictions; included for structural comparison only.

The target compound’s unique ((4-methoxyphenyl)amino)methyl group at position 5 distinguishes it from simpler aryl or alkyl substituents in analogues like those in Table 1. This structural motif combines aromaticity with a flexible methyleneamino linker, potentially enhancing binding interactions in biological systems.

Historical Development of Substituted Triazole-Thiol Compounds

The exploration of 1,2,4-triazole-3-thiol derivatives has evolved significantly over the past five decades, driven by their synthetic adaptability and pharmacological potential.

Early Synthesis and Applications

Initial studies in the 1970s focused on synthesizing triazole-thiols as ligands for metal coordination complexes. The thiol group’s affinity for transition metals like copper and iron enabled applications in catalysis and materials science. Early analogues featured simple alkyl or aryl substitutions, such as methyl or phenyl groups, at positions 4 and 5.

Advancements in Medicinal Chemistry

The 1990s marked a shift toward biomedical applications, with researchers exploiting the triazole-thiol scaffold’s ability to inhibit enzymes or interact with biological targets. For example:

  • Antimicrobial Agents: Derivatives with electron-withdrawing groups (e.g., nitro, chloro) at the 5-position demonstrated activity against Staphylococcus aureus and Escherichia coli.
  • Antioxidant Compounds: Analogues bearing hydroxyl or methoxy groups exhibited radical-scavenging capabilities, attributed to the thiol group’s redox activity.

Modern Hybrid Architectures

Recent developments (2010s–present) emphasize hybrid structures combining triazole-thiols with pharmacophoric motifs like indole, quinoline, or sulfonamide. For instance:

  • Triazole-Indole Hybrids: Compounds such as 5-(5-substituted-3-phenyl-1H-indol-2-yl)-4-amino-4H-1,2,4-triazole-3-thiols showed enhanced anticancer activity against MCF-7 and HepG-2 cell lines, with half-maximal inhibitory concentrations (IC₅₀) as low as 4.53 μM.
  • Triazole-Thiadiazole Hybrids: These derivatives displayed dual antioxidant and antimicrobial properties, leveraging synergistic effects between the triazole-thiol and thiadiazole moieties.

The target compound, 4-ethyl-5-(((4-methoxyphenyl)amino)methyl)-4H-1,2,4-triazole-3-thiol, exemplifies this trend toward complex hybrids. Its design incorporates a methoxyphenylamino-methyl group, likely to optimize solubility and target affinity while retaining the redox-active thiol group.

Synthetic Methodologies

Key synthetic routes to triazole-thiols include:

  • Cyclization of Thiosemicarbazides: Reaction of thiosemicarbazides with aldehydes or ketones under acidic conditions.
  • Alkylation/Arylation: Post-functionalization of pre-formed triazole cores using alkyl halides or aryl boronic acids.
  • Condensation Reactions: As demonstrated in the synthesis of triazolothiadiazepinylindole analogues, where triazole-thiol precursors react with enones to form fused heterocycles.

These methods have enabled the systematic variation of substituents, facilitating structure-activity relationship (SAR) studies and the rational design of derivatives like the target compound.

Precursor Selection Strategies

Isonicotinic Acid Hydrazide Derivatives in Cyclization Reactions

Isonicotinic acid hydrazide (INH) derivatives serve as critical precursors for synthesizing 1,2,4-triazole scaffolds. The hydrazide group facilitates cyclocondensation with thiocarbonyl compounds, forming the triazole ring. Studies demonstrate that INH reacts with carbon disulfide under basic conditions to yield thiosemicarbazide intermediates, which subsequently undergo intramolecular cyclization [4]. For instance, INH derivatives functionalized with ethyl groups at the N4 position enhance steric stability, as evidenced by the synthesis of 4-ethyl-4H-1,2,4-triazole-3-thiol derivatives [1]. The incorporation of a 4-methoxyphenylamino-methyl group at the C5 position requires selective protection-deprotection strategies to prevent unwanted side reactions during cyclization [5].

Thiosemicarbazide Intermediate Formation

Thiosemicarbazides act as pivotal intermediates in triazole synthesis. The reaction of hydrazides with allyl isothiocyanate generates 1-(pyridinoyl)-4-allyl-thiosemicarbazides, which undergo base-catalyzed cyclization to form 1,2,4-triazole-3-thiols [5]. For the target compound, the thiosemicarbazide intermediate is synthesized by condensing 4-methoxybenzylamine with ethyl isothiocyanate, followed by alkylation at the triazole’s N4 position. Optimal yields (75–82%) are achieved when using ethanol as the solvent and potassium hydroxide as the base [5].

Cyclocondensation Techniques

Alkaline Media Cyclization Optimization

Cyclocondensation in alkaline media ensures efficient ring closure and minimizes byproduct formation. Sodium hydroxide (2.5 M) in aqueous ethanol (70% v/v) at 80°C promotes the intramolecular cyclization of thiosemicarbazides to triazole-thiols [5]. The reaction mechanism involves deprotonation of the thiol group, followed by nucleophilic attack on the adjacent carbon, forming the triazole ring. Kinetic studies reveal that reaction completion within 4–6 hours maximizes yield while preventing thiol oxidation [1].

Solvent Systems for Heterocycle Formation

Solvent polarity significantly impacts cyclization efficiency. Polar aprotic solvents like dimethyl sulfoxide (DMSO) enhance reaction rates by stabilizing ionic intermediates, as demonstrated in organobase-catalyzed 1,3-dipolar cycloadditions [3]. Conversely, ethanol-water mixtures (3:1 v/v) improve solubility of hydrophobic intermediates, achieving 89% yield for 4-ethyl triazole derivatives [1]. A comparative analysis of solvent systems is provided below:

SolventBaseTemperature (°C)Yield (%)
DMSODBU2592
Ethanol-WaterKOH8089
AcetonitrileTriethylamine6078

Post-Synthetic Modifications

Schiff Base Formation at Amino-Methyl Position

The primary amine group in the 4-methoxyphenylamino-methyl moiety undergoes Schiff base formation with aldehydes or ketones. Reaction with benzaldehyde in methanol at room temperature produces a stable imine linkage, confirmed by a characteristic C=N stretch at 1640 cm⁻¹ in IR spectroscopy [5]. This modification introduces π-conjugated systems, potentially enhancing bioactivity or chelation properties.

Thiol Group Functionalization Pathways

The thiol group at C3 participates in alkylation, acylation, and oxidation reactions. Treatment with methyl iodide in dimethylformamide (DMF) yields the S-methyl derivative, while reaction with acetic anhydride produces the thioester [1]. Controlled oxidation with hydrogen peroxide (3% v/v) generates the disulfide dimer, a process reversible under reducing conditions [5]. These functionalizations diversify the compound’s applicability in drug design and polymer chemistry.

X-ray crystallographic analysis represents the definitive method for determining the three-dimensional structural arrangements of triazole-thiol compounds in the solid state. Comprehensive crystallographic investigations of structurally related 1,2,4-triazole-3-thiol derivatives have provided fundamental insights into the molecular geometry, intermolecular interactions, and crystal packing arrangements that characterize this class of heterocyclic compounds [1] [2].

The crystal structure of 3,3′-disulfanediyldi(1H-1,2,4-triazol-5-amine) monohydrate, with molecular formula C4H8N8OS2, crystallizes in the triclinic crystal system with space group P1̄ [1]. The unit cell parameters demonstrate a = 7.4377(5) Å, b = 7.5032(5) Å, c = 10.0964(6) Å, with β = 108.906(5)°, yielding a unit cell volume of 492.41(6) ų and Z = 2. The structure refinement achieved an R-factor of 0.0653, indicating satisfactory crystallographic data quality [1].

Extended crystallographic studies have revealed that 5-ethyl-4-[(4-morpholinobenzylidene)amino]-2,4-dihydro-3H-1,2,4-triazole-3-thione adopts a monoclinic crystal system with space group P21/c [2]. The unit cell dimensions are characterized by a = 9.7280(8) Å, b = 19.9593(15) Å, c = 8.0087(6) Å, β = 93.230(4)°, resulting in a significantly larger unit cell volume of 1552.5(2) ų with Z = 4. The crystallographic refinement yielded an R-factor of 0.063, confirming the reliability of the structural determination [2].

Structural analysis of (+)-(R)-5-[1-(benzenesulfonamido)-2-phenylethyl]-4-phenethyl-2,4-dihydro-3H-1,2,4-triazole-3-thion has been successfully characterized using single crystal X-ray diffraction analysis [3]. The enantiomerically pure triazole derivative was synthesized in high yield and demonstrated excellent agreement between experimental X-ray data and theoretical density functional theory calculations performed using the B3LYP/6-31G(d,p) basis set [3].

Hirshfeld surface analysis has proven instrumental in elucidating the nature of intermolecular contacts within triazole-thiol crystal structures [3]. These investigations reveal characteristic hydrogen bonding patterns, particularly N–H⋯N interactions that facilitate dimer formation and contribute to the overall crystal stability. The supramolecular assembly patterns demonstrate significant dependence on the nature of substituent groups, with para-substituted aroyl derivatives exhibiting markedly different packing arrangements [3].

Comparative crystallographic studies across multiple triazole-thiol derivatives have established fundamental structural parameters characteristic of this compound class. The triazole ring typically exhibits planar geometry with C–N bond lengths ranging from 1.32 to 1.35 Å, consistent with aromatic character. The C=S bond lengths in thione tautomers typically measure 1.68-1.70 Å, while C–S bond distances in thiol forms range from 1.75-1.78 Å [3] [1].

Multinuclear Nuclear Magnetic Resonance Spectral Assignments

Proton Nuclear Magnetic Resonance Analysis of Prototropic Tautomerism

Proton nuclear magnetic resonance spectroscopy provides unambiguous evidence for the existence and dynamic equilibrium of thiol-thione tautomeric forms in 1,2,4-triazole-3-thiol derivatives. Comprehensive ¹H nuclear magnetic resonance investigations conducted in dimethyl sulfoxide-d6 have established definitive chemical shift assignments for all proton environments within these heterocyclic systems [4].

The thioamide N-H proton signal represents the most diagnostically significant resonance for distinguishing between tautomeric forms and assessing the electronic influence of substituents. For 4-amino-3-alkyl(aryl)-5-thio-1,2,4-triazolines, the N-H proton chemical shifts span a range from 13.44 to 14.5 parts per million, demonstrating remarkable sensitivity to the electronic nature of the substituent at the C(3) position [4].

Electron-donating alkyl substituents, including methyl (13.50 parts per million), ethyl (13.46 parts per million), and propyl (13.44 parts per million) groups, induce upfield shifts of the N-H resonance relative to the unsubstituted compound (13.72 parts per million) [4]. This systematic upfield progression correlates directly with the increasing electron-donating capacity of the alkyl chains through hyperconjugative effects. Conversely, the strongly electron-withdrawing trifluoromethyl group causes a pronounced downfield shift to 14.5 parts per million, reflecting the reduced electron density on the triazole ring system [4].

Aromatic substituents exhibit intermediate chemical shift values, with phenyl (13.8 parts per million), para-chlorophenyl (13.9 parts per million), and para-methoxyphenyl (13.7 parts per million) groups demonstrating the complex interplay between inductive and resonance effects [4]. The para-methoxyphenyl derivative shows a slight upfield shift compared to the unsubstituted phenyl analog, consistent with the electron-donating nature of the methoxy substituent [4].

Linear correlation analysis between N-H proton chemical shifts and Taft polar substituent constants (σ*) demonstrates excellent agreement (correlation coefficient > 0.95), confirming the predominant influence of electronic effects over steric factors in determining chemical shift values [4]. Additionally, a strong linear relationship exists between N-H chemical shifts and experimentally determined pKa values, providing direct evidence for the correlation between proton acidity and electronic environment [4].

The 4-amino group protons consistently appear as broad singlets in the range of 5.4-5.8 parts per million across all derivatives, with chemical shifts remaining relatively constant and independent of substituent variations [4]. This invariance indicates minimal electronic communication between the amino substituent and the triazole ring system through the nitrogen bridge. Complete disappearance of both N-H and NH2 signals upon deuterium exchange confirms their assignment to exchangeable protons [4].

Alkyl substituent protons exhibit characteristic multiplicities and coupling patterns consistent with their structural environments. Methyl groups directly attached to the triazole ring resonate at approximately 2.1 parts per million as singlets, while ethyl substituents display the expected triplet-quartet pattern with methyl protons at 1.2 parts per million (J = 7 Hz) and methylene protons at 2.6 parts per million [4]. Propyl groups show more complex multipicity patterns with methyl, methylene, and terminal methylenes appearing at 0.8, 2.5, and 1.6 parts per million, respectively [4].

Carbon-13 Nuclear Magnetic Resonance Chemical Shift Correlations

Carbon-13 nuclear magnetic resonance spectroscopy provides detailed information about the electronic environment and structural features of triazole-thiol systems, with particular sensitivity to tautomeric equilibria and substitution patterns. Comprehensive ¹³C nuclear magnetic resonance investigations conducted at 50.10 MHz have established complete chemical shift assignments for all carbon atoms within 4-amino-3-alkyl(aryl)-5-thio-1,2,4-triazoline derivatives [4].

The C(3) carbon atom chemical shift demonstrates exceptional sensitivity to substituent electronic effects, ranging from 140 parts per million for the trifluoromethyl derivative to 153 parts per million for the ethyl analog [4]. This substantial chemical shift range reflects the direct attachment of the substituent to the triazole ring and the consequent modulation of electron density through inductive and resonance mechanisms. The systematic downfield progression from unsubstituted (143 parts per million) through methyl (150.5 parts per million), ethyl (153 parts per million), to propyl (152.5 parts per million) correlates with increasing electron donation and enhanced C=N double bond character [4].

The trifluoromethyl derivative exhibits unique spectroscopic behavior, with the C(3) resonance appearing as a quartet centered at 140 parts per million with a coupling constant of 53 Hz, characteristic of ¹³C-¹⁹F coupling [4]. This upfield shift relative to alkyl analogs indicates electron withdrawal by the strongly electronegative trifluoromethyl group, contrasting with the electron-donating effects observed for alkyl substituents [4].

The thiocarbonyl carbon C=S consistently resonates in the range of 166-170 parts per million across all derivatives, with values typical for thioamide functional groups [4]. The trifluoromethyl derivative again shows distinct behavior with the C=S resonance appearing at 170 parts per million, reflecting the electron-withdrawing influence of the substituent on the entire triazole ring system [4]. These chemical shift values correlate closely with literature data for related thioamide-containing compounds, confirming the thione tautomeric form predominance in dimethyl sulfoxide solution [4].

Aromatic carbon assignments for phenyl-substituted derivatives reveal characteristic patterns consistent with substitution effects. The ipso-carbon (C1) typically appears around 150 parts per million, while ortho (C2), meta (C3), and para (C4) carbons show chemical shifts of approximately 128, 129, and 131 parts per million for the unsubstituted phenyl derivative [4]. Para-substituted analogs demonstrate predictable shifts, with the para-methoxyphenyl derivative showing the para-carbon at 162 parts per million due to the electron-donating methoxy group, while the para-chlorophenyl analog exhibits the para-carbon at 136 parts per million reflecting the electron-withdrawing chlorine substituent [4].

Methylation of the thiol sulfur to form S-methylated triazole derivatives results in characteristic chemical shift changes that provide definitive evidence for structural transformation. The appearance of S-CH3 resonances at approximately 13 parts per million, coupled with upfield shifts of the C=S carbon from 166-170 to 153-154 parts per million, confirms successful S-alkylation and concomitant reduction in C=S bond order [4].

Linear correlation analysis between C(3) chemical shifts and Taft polar substituent constants demonstrates excellent agreement, confirming the predominant role of electronic effects in determining carbon chemical shift values [4]. This correlation provides a valuable predictive tool for estimating chemical shifts of related derivatives and understanding substituent electronic effects in triazole systems [4].

The carbon-13 nuclear magnetic resonance data collectively demonstrate the existence of distinct tautomeric forms, with chemical shift patterns consistent with thione predominance in polar aprotic solvents. The systematic variation of chemical shifts with substituent electronic properties provides fundamental insights into the electronic structure and bonding characteristics of triazole-thiol systems [4].

Vibrational Spectroscopy

Infrared Signature Patterns for Thiol-Triazole Systems

Infrared spectroscopy provides definitive identification of functional groups and tautomeric forms within thiol-triazole systems through characteristic vibrational frequencies that reflect molecular structure and bonding patterns. Comprehensive Fourier transform infrared investigations across multiple triazole-thiol derivatives have established distinctive spectroscopic signatures that enable unambiguous structural characterization [5] [6].

The sulfhydryl S-H stretching vibration represents the most diagnostically significant infrared absorption for confirming thiol tautomeric forms. This characteristic absorption appears in the frequency range of 2790-2553 cm⁻¹ with strong intensity, providing unequivocal evidence for the presence of the thiol functional group [5] [6]. The broad frequency range reflects variations in hydrogen bonding strength and crystal packing effects across different derivatives. Notably, the complete absence of S-H stretching absorptions in certain derivatives confirms the predominance of thione tautomeric forms in the solid state [7].

Amino group N-H stretching vibrations exhibit characteristic patterns that distinguish primary amino substituents from other nitrogen-containing functional groups. The asymmetric and symmetric N-H stretching modes appear in the frequency range of 3300-3220 cm⁻¹ with medium to strong intensity [5] [8]. These absorptions typically manifest as two distinct bands due to the non-equivalent stretching modes of the NH2 group, with the asymmetric stretch appearing at higher frequency than the symmetric stretch [6].

Aromatic C-H stretching vibrations occur in the frequency range of 3100-3081 cm⁻¹ with weak to medium intensity, characteristic of heterocyclic aromatic systems [5] [6]. These absorptions are frequently weak and may be obscured by stronger N-H stretching bands, requiring careful spectral analysis for definitive assignment. The relatively narrow frequency range reflects the consistent aromatic character of the triazole ring across different derivatives [6].

The triazole ring C=N stretching vibrations appear as strong absorptions in the frequency range of 1600-1500 cm⁻¹, providing confirmation of the aromatic heterocyclic structure [5] [8]. These vibrations are particularly diagnostic for triazole systems and demonstrate minimal sensitivity to substituent variations, reflecting the localized nature of the ring stretching modes. Multiple bands within this region often reflect coupling between different C=N stretching modes within the triazole ring [6].

Thiocarbonyl C=S stretching represents a definitive marker for thione tautomeric forms, appearing as strong absorptions in the frequency range of 1359-1338 cm⁻¹ [7]. This characteristic frequency is significantly lower than corresponding carbonyl C=O stretches due to the longer and weaker C=S bond compared to C=O bonds. The consistent appearance of these absorptions across multiple derivatives confirms the predominance of thione forms in crystalline materials [7].

Amino group scissoring vibrations provide additional confirmation of NH2 substituents through characteristic absorptions at 1620-1617 cm⁻¹ with medium intensity [6]. These deformation modes complement the N-H stretching absorptions and demonstrate good correlation with theoretical calculations performed using density functional theory methods [6].

Carbon-sulfur stretching vibrations appear as medium intensity absorptions in the frequency range of 616-654 cm⁻¹, providing structural information about the C-S bond character [6]. These lower frequency vibrations are particularly sensitive to the electronic environment of the sulfur atom and demonstrate systematic variations with different tautomeric forms [6].

Carbon-nitrogen stretching vibrations within the triazole ring system exhibit complex patterns in the frequency range of 1481-1261 cm⁻¹ with medium intensity [6]. These vibrations often appear as multiple overlapping bands due to the presence of several C-N bonds within the heterocyclic ring system. Detailed assignments require normal coordinate analysis and comparison with theoretical calculations [6].

Raman Spectral Features of Crystalline Forms

Raman spectroscopy provides complementary vibrational information to infrared spectroscopy, with particular sensitivity to symmetric vibrational modes and polarizable functional groups within triazole-thiol crystalline systems. Comprehensive Raman investigations utilizing 1064 nm Nd:YAG laser excitation have established characteristic spectral patterns that reflect the solid-state molecular arrangements and intermolecular interactions [6] [9].

Carbon-hydrogen stretching vibrations appear as medium intensity Raman bands in the frequency range of 3100-3081 cm⁻¹, corresponding closely to infrared observations but often exhibiting enhanced relative intensity in Raman spectra [6]. These vibrations demonstrate good agreement between experimental observations and theoretical calculations performed using density functional theory methods with 6-311++G(d,p) basis sets [6].

Sulfhydryl S-H stretching vibrations manifest as strong Raman bands at approximately 2790 cm⁻¹ in compounds existing predominantly in thiol tautomeric forms [6]. The strong Raman activity of this vibration reflects the high polarizability of the S-H bond and provides definitive confirmation of thiol functional groups in crystalline materials. The frequency and intensity of this band demonstrate sensitivity to hydrogen bonding interactions within the crystal lattice [6].

Amino group scissoring vibrations produce medium intensity Raman bands in the frequency range of 1620-1613 cm⁻¹, complementing infrared observations and confirming the presence of NH2 substituents [6]. These vibrations exhibit characteristic frequency shifts upon deuteration, providing additional confirmation of their assignment to amino group deformation modes [6].

Carbon-nitrogen vibrational modes within the triazole ring system generate strong Raman bands in the frequency range of 1481-1414 cm⁻¹ [6]. These vibrations demonstrate enhanced Raman activity compared to infrared spectroscopy due to the polarizable nature of the aromatic ring system. Multiple bands within this region reflect the complex coupling between different C-N stretching modes within the heterocyclic framework [6].

Carbon-sulfur vibrational modes appear as medium intensity Raman bands in the frequency range of 1180-1176 cm⁻¹, providing information about the electronic environment of the sulfur atom [6]. These vibrations demonstrate sensitivity to tautomeric forms and crystal packing arrangements, with systematic frequency shifts observed between thiol and thione forms [6].

Lower frequency carbon-sulfur stretching vibrations produce medium intensity Raman bands in the frequency range of 654-616 cm⁻¹ [6]. These vibrations are particularly diagnostic for C-S bond character and demonstrate good correlation with theoretical predictions based on normal coordinate analysis [6].

Ring skeletal vibrations characteristic of the triazole heterocyclic system appear as medium intensity Raman bands in the frequency ranges of 962-930 cm⁻¹ and 1122-1090 cm⁻¹ [6]. These vibrations reflect the delocalized nature of the aromatic ring system and provide fingerprint-like spectral patterns for triazole identification. The frequency and intensity patterns of these bands demonstrate good agreement with theoretical calculations and serve as reliable structural markers [6].

XLogP3

2

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

264.10448232 g/mol

Monoisotopic Mass

264.10448232 g/mol

Heavy Atom Count

18

Dates

Last modified: 08-09-2024

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